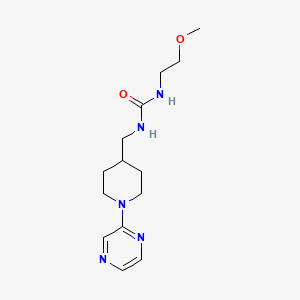
1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of urea derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to inhibit the activity of certain enzymes that are involved in cell survival, thereby inducing cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea. These include:
1. Further studies to understand its mechanism of action and identify potential targets for its therapeutic applications.
2. Development of more efficient and cost-effective synthesis methods.
3. Studies to evaluate its potential as an antifungal and antiviral agent.
4. Studies to evaluate its potential for combination therapy with other anticancer agents.
5. Studies to evaluate its potential for in vivo applications.
In conclusion, 1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a promising small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and evaluate its potential for in vivo applications.
Métodos De Síntesis
The synthesis of 1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves the reaction of 1-(pyrazin-2-yl)piperidine-4-carboxaldehyde with 2-methoxyethylamine in the presence of a suitable catalyst. The resulting intermediate is then reacted with N,N'-dimethylurea to yield the final product.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticancer activity in various cancer cell lines. It has also been studied for its potential as an antifungal and antiviral agent.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-21-9-6-17-14(20)18-10-12-2-7-19(8-3-12)13-11-15-4-5-16-13/h4-5,11-12H,2-3,6-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOFHMHCYRFMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2937655.png)
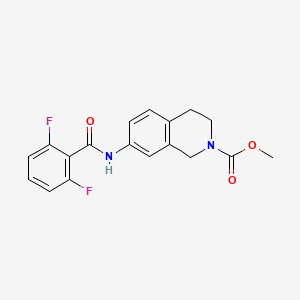
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2937657.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide](/img/structure/B2937659.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2937660.png)
![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)
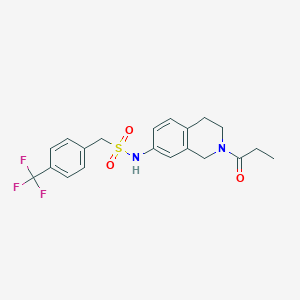
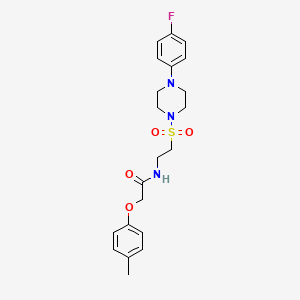
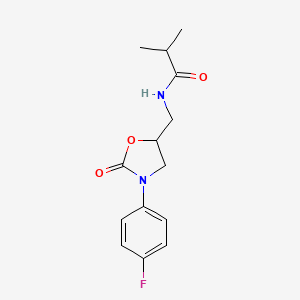
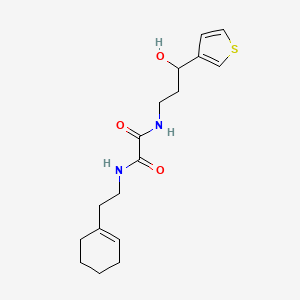
![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)
![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)
![Ethyl 4-[(4-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2937677.png)